4,5-Dimethyl-2-furancarbonsäure

Übersicht

Beschreibung

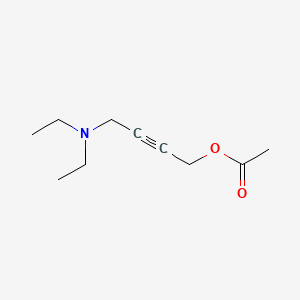

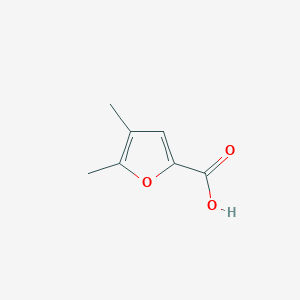

4,5-Dimethyl-2-furoic acid is a chemical compound with the empirical formula C7H8O3 . It is a solid substance and has a molecular weight of 140.14 .

Synthesis Analysis

The synthesis of 4,5-Dimethyl-2-furoic acid involves several steps. One key step involves the formation of (4 R,5 R)-4,5-diacetyl-2,2-dimethyl-1,3-dioxolane by the reaction of methylmagnesium chloride with the corresponding 4,5-bis (dimethylamide) . Another approach involves the conversion of furfural into furoic acids through chemo-catalytic and/or bio-catalytic processes .Molecular Structure Analysis

The molecular structure of 4,5-Dimethyl-2-furoic acid is represented by the SMILES stringCc1cc (oc1C)C (O)=O . The InChI key for this compound is BNVXYXRSJIWWDX-UHFFFAOYSA-N . Chemical Reactions Analysis

4,5-Dimethyl-2-furoic acid can participate in Diels–Alder reactions despite its electron-withdrawing substituents . These reactions benefit from a substantial rate-enhancement when water is used as a solvent, and from activation of the 2-furoic acids by conversion to the corresponding carboxylate salts .Wissenschaftliche Forschungsanwendungen

Synthese von Heterocyclen

4,5-Dimethyl-2-furancarbonsäure wird zur Synthese von Heterocyclen verwendet . Die einzigartige Molekülstruktur und Reaktivität dieser Verbindung ermöglicht es Chemikern, die Herstellung neuer Materialien und Verbindungen mit maßgeschneiderten Eigenschaften zu erforschen .

Pharmazeutische Anwendungen

Diese Verbindung findet ihren Platz als vielseitiges Reagenz im Bereich der pharmazeutischen Synthese . Sie kann zur Herstellung einer Vielzahl von pharmazeutischen Verbindungen verwendet werden, die zur Entwicklung neuer Medikamente und Behandlungen beitragen.

Agrochemische Anwendungen

Im Bereich der Agrochemie wird this compound als Reagenz für die Synthese verschiedener Agrochemikalien verwendet . Diese Chemikalien sind unerlässlich, um Nutzpflanzen vor Schädlingen und Krankheiten zu schützen und den Ertrag und die Qualität der Nutzpflanzen zu verbessern.

Materialwissenschaften

Die einzigartige Struktur und Reaktivität der Verbindung machen sie zu einem wertvollen Werkzeug in der Materialwissenschaft . Sie kann zur Synthese neuer Materialien mit spezifischen Eigenschaften verwendet werden und trägt so zu Fortschritten in verschiedenen Bereichen wie Elektronik, Energie und Nanotechnologie bei.

Polymere und bioorganische Chemie

this compound wird auch im Bereich der Polymere und der bioorganischen Chemie verwendet . Ihre einzigartige Reaktivität ermöglicht die Herstellung komplexer Polymerstrukturen und trägt so zur Entwicklung neuer Materialien mit maßgeschneiderten Eigenschaften bei.

Umwandlung in Bio-Chemikalien

Diese Verbindung kann in wertvolle Produkte wie Maleinsäureanhydride, Maleinsäure, Bernsteinsäure, Furancarbonsäure, Furfurylamin, Furandicarbonsäure, Furfuralalkohol, Aromaten, Levulinsäure und Cyclopentanon umgewandelt werden . Diese Bio-Chemikalien haben eine breite Palette an Anwendungen in verschiedenen Bereichen, darunter Pharmazeutika, Agrochemikalien und Materialwissenschaften.

Wirkmechanismus

Target of Action

Furanic compounds, which include 4,5-dimethyl-2-furoic acid, are known for their reactivity . They are identified among the molecules with the greatest applications in the synthesis of new fuels and polymer precursors .

Mode of Action

Furanic compounds, including 4,5-dimethyl-2-furoic acid, are known to undergo various chemical transformations . For instance, the oxidation of furfural, a related furanic compound, gives the corresponding 2-furoic acid, which can be transformed into dicarboxylic acids and unsubstituted compounds .

Biochemical Pathways

It is known that furanic compounds, including 4,5-dimethyl-2-furoic acid, are involved in various biological processes . For instance, furfural degradation proceeds via 2-furoic acid, which is metabolized to the primary intermediate 2-oxoglutarate .

Pharmacokinetics

It is known that 4,5-dimethyl-2-furoic acid is a colorless crystalline substance, readily soluble in alcohol and ether, but sparingly soluble in cold water . This solubility profile may influence its bioavailability.

Result of Action

Furanic compounds, including 4,5-dimethyl-2-furoic acid, are known for their reactivity and potential applications in the synthesis of new fuels and polymer precursors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,5-Dimethyl-2-furoic acid. For instance, its solubility in different solvents may affect its distribution and availability in various environments . Moreover, the compound’s stability could be influenced by factors such as temperature, pH, and presence of other chemicals .

Biochemische Analyse

Biochemical Properties

It is known that furanic compounds, including 4,5-Dimethyl-2-furoic acid, can undergo biological transformations . For instance, a genetically modified Pseudomonas putida KT2440 was able to produce 2-furoic acid from furfural and 5-HMF, with 2-furoic acid being a mutual intermediate of furfural and 5-HMF metabolism .

Molecular Mechanism

It is known that furanic compounds can undergo oxidation and reduction processes in biological systems

Temporal Effects in Laboratory Settings

One study has shown that Diels–Alder reactions involving 2-furoic acids, a class of compounds that includes 4,5-Dimethyl-2-furoic acid, can be performed under very mild conditions .

Metabolic Pathways

The metabolic pathways involving 4,5-Dimethyl-2-furoic acid are not well-characterized. It is known that furanic compounds can be metabolized by microorganisms

Eigenschaften

IUPAC Name |

4,5-dimethylfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-4-3-6(7(8)9)10-5(4)2/h3H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVXYXRSJIWWDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379275 | |

| Record name | 4,5-Dimethyl-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89639-83-8 | |

| Record name | 4,5-Dimethyl-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dimethylfuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 4,5-Dimethyl-2-furoic acid?

A1: 4,5-Dimethyl-2-furoic acid is an organic compound belonging to the furan carboxylic acid family. It has been investigated as a potential chemical building block. [, , ]

Q2: Where can I find information about the synthesis of 4,5-Dimethyl-2-furoic acid?

A2: Several publications describe the synthesis of 4,5-Dimethyl-2-furoic acid. You can find a detailed procedure in the paper titled "Convenient Synthesis of 4,5-Dimethyl-2-furoic Acid." []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.